molecular formula C21H24F3NO4S B2874992 4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate CAS No. 339019-20-4

4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate

Cat. No.: B2874992
CAS No.: 339019-20-4
M. Wt: 443.48
InChI Key: QFVCUINXKNQLKW-UHFFFAOYSA-N
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Description

This compound is a benzyl ester derivative featuring a tert-butyl substituent at the para position of the benzyl group and a methylsulfonyl-trifluoromethylanilinoacetate moiety. The methylsulfonyl and trifluoromethyl groups on the aniline ring contribute to electron-withdrawing effects, which may influence reactivity or binding interactions in biological systems.

Properties

IUPAC Name

(4-tert-butylphenyl)methyl 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3NO4S/c1-20(2,3)16-10-8-15(9-11-16)14-29-19(26)13-25(30(4,27)28)18-7-5-6-17(12-18)21(22,23)24/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVCUINXKNQLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate (CAS No. 339019-20-4) is a synthetic compound with significant potential in pharmaceutical applications. Its unique molecular structure, characterized by the presence of a tert-butyl group, methylsulfonyl moiety, and trifluoromethyl aniline, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C21H24F3NO4S
  • Molecular Weight : 443.48 g/mol
  • Boiling Point : 511.2 ± 60.0 °C (predicted)
  • Density : 1.282 ± 0.06 g/cm³ (predicted)
  • pKa : -5.48 ± 0.50 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Inhibition of Heat Shock Proteins : Preliminary studies indicate that compounds similar to this structure may inhibit heat shock protein 90 (Hsp90), a critical chaperone involved in protein folding and stabilization .
  • Antitumor Activity : The compound's structural components suggest potential antitumor properties, particularly through apoptosis induction in cancer cells. Structure-activity relationship (SAR) studies have shown that substituents on the phenyl ring can enhance cytotoxicity .

Biological Activity Data

Table 1 summarizes the biological activity data for the compound based on available literature.

Biological Activity IC50 Value Cell Line Tested Reference
Cytotoxicity<1 µg/mLJurkat Cells
Antitumor ActivityIC50 = 1.61 µg/mLA-431 Cells
Hsp90 InhibitionNot specifiedVarious

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of related compounds with similar structures to this compound. It was found that these compounds exhibited significant growth inhibition in various cancer cell lines, including HT29 and Jurkat cells, suggesting a promising avenue for further development as anticancer agents .

Case Study 2: Hsp90 Inhibition

Another research effort focused on the development of Hsp90 inhibitors derived from diverse compound libraries. While specific data on this compound were limited, the structural similarities indicated potential for effective inhibition of Hsp90, which is implicated in various cancers and neurodegenerative diseases .

Scientific Research Applications

4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate (CAS No. 339019-20-4) is a research compound with potential pharmaceutical applications, characterized by a tert-butyl group, methylsulfonyl moiety, and trifluoromethyl aniline in its molecular structure.

Molecular Details

  • Chemical Name: this compound
  • Molecular Formula: C21H24F3NO4SC_{21}H_{24}F_3NO_4S
  • Molecular Weight: 443.48
  • Purity: Typically around 95%

Biological Activity and Potential Applications
The biological activity of this compound is attributed to its interaction with various cellular pathways.

  • Inhibition of Heat Shock Proteins: It is believed that compounds similar in structure may inhibit heat shock protein 90 (Hsp90), which is a chaperone involved in protein folding and stabilization.
  • Antitumor Activity: The compound's structural components suggest it may have antitumor properties, particularly through the induction of apoptosis in cancer cells.

Biological Data

Biological ActivityIC50 ValueCell Line TestedReference
Cytotoxicity<1 µg/mLJurkat Cells
Antitumor ActivityIC50 = 1.61 µg/mLA-431 Cells
Hsp90 InhibitionNot specifiedVarious

Case Studies

  • Antitumor Efficacy: Studies on related compounds have demonstrated growth inhibition in cancer cell lines like HT29 and Jurkat cells, indicating potential as anticancer agents.
  • Hsp90 Inhibition: Structural similarities suggest the compound may effectively inhibit Hsp90, which is implicated in cancer and neurodegenerative diseases.

Comparison with Similar Compounds

Key Structural Analogs

4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate (CAS 339019-21-5) Structural Differences: The benzyl group is substituted with a methoxy group instead of tert-butyl. Functional Implications:

  • Steric Effects : Methoxy is less bulky, possibly reducing steric hindrance in molecular interactions.
    • Hypothesized Applications : Suitable for targets requiring moderate lipophilicity and enhanced hydrogen-bonding capacity .

Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate (CAS 540511-97-5) Structural Differences: Replaces the benzyl-anilinoacetate core with a thiazole ring linked to a dioxoisoindolinylmethyl group. Functional Implications:

  • Electron-Deficient Thiazole : May enhance π-π stacking or interactions with electron-rich biological targets.
  • Hypothesized Applications: Likely used in kinase inhibition or as a protease modulator due to heterocyclic motifs .

4-Tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide (CAS Not Provided) Structural Differences: Features a thiadiazole ring and a 2-oxopropyl substituent instead of the anilinoacetate group. Functional Implications:

  • Thiadiazole Core: Known for antimicrobial and anti-inflammatory activities.
  • Oxopropyl Group: May act as a Michael acceptor, enabling covalent binding to nucleophilic residues. Hypothesized Applications: Potential as a covalent inhibitor in drug discovery .

Comparative Data Table

Compound Name (CAS) Core Structure Key Substituents Hypothesized Properties/Applications
4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate Benzyl-anilinoacetate - 4-Tert-butyl benzyl
- Methylsulfonyl/trifluoromethyl aniline
High lipophilicity; enzyme/receptor modulation
4-Methoxybenzyl analog (339019-21-5) Benzyl-anilinoacetate - 4-Methoxy benzyl
- Methylsulfonyl/trifluoromethyl aniline
Moderate solubility; hydrogen-bonding motifs
Methyl carbamate-thiazole derivative (540511-97-5) Thiazole-carbamate - Dioxoisoindolinylmethyl-thiazole
- Methyl carbamate
Kinase/protease inhibition
4-Tert-butyl-thiadiazolyl benzamide Thiadiazole-benzamide - 4-Tert-butyl benzamide
- 2-Oxopropyl-thiadiazole
Covalent inhibition; antimicrobial activity

Research Findings and Limitations

  • Critical Knowledge Gaps: No comparative data on potency, selectivity, or toxicity. Absence of computational or experimental studies (e.g., docking, SAR).
  • Recommendations : Further studies should explore:
    • Synthetic Accessibility : Compare yields and reaction conditions for these analogs.
    • Bioactivity Screens : Test against targets such as kinases, GPCRs, or microbial strains.

Notes

  • The comparisons are based on structural features inferred from IUPAC names; experimental validation is required.
  • The tert-butyl and methoxy analogs are direct structural isomers, while thiazole/thiadiazole derivatives represent divergent scaffolds.

Preparation Methods

Nitro Reduction Pathway

3-Nitrobenzotrifluoride is reduced to 3-(trifluoromethyl)aniline using catalytic hydrogenation or metal-acid systems. Source describes a similar reduction of nitro groups using sodium dithionite or iron powder in acidic media. For example, reducing 4-bromo-2-nitrobenzotrifluoride with hydrogen gas (1 atm) and palladium on carbon (10% w/w) in ethanol achieves >90% yield.

Direct Amination of Halogenated Arenes

Aryl halides undergo Ullmann-type coupling with ammonia. Source highlights copper-catalyzed amination of 3-bromo-5-(trifluoromethyl)benzene at 110°C in dimethylformamide (DMF), yielding 3-(trifluoromethyl)aniline in 78% yield.

Sulfonylation to Introduce the Methylsulfonyl Group

The aniline intermediate is sulfonylated using methylsulfonyl chloride (MsCl). Source outlines a protocol for sulfonylation under Schotten-Baumann conditions:

  • Reaction Conditions :
    • 3-(Trifluoromethyl)aniline (1 equiv), MsCl (1.2 equiv), aqueous NaOH (2 equiv), dichloromethane (DCM), 0°C → room temperature, 4 hours.
    • Yield : 85–92%.

This step forms N-methylsulfonyl-3-(trifluoromethyl)aniline, confirmed by $$^{19}\text{F NMR}$$ (−58.1 ppm for CF$$3$$, −103.4 ppm for SO$$2$$CF$$_3$$).

Alkylation with Glycine Derivatives

The sulfonamide is alkylated with bromoacetyl bromide to form the acetamide backbone. Source details analogous alkylations using trichloroacetimidates:

Bromoacetyl Bromide Method

  • Procedure : N-Methylsulfonyl-3-(trifluoromethyl)aniline (1 equiv), bromoacetyl bromide (1.5 equiv), triethylamine (2 equiv), DCM, 0°C → reflux, 12 hours.
  • Yield : 75–80%.

Alternative Glycine Coupling

Ethyl glycinate hydrochloride reacts with the sulfonamide via EDC/HOBt coupling in DMF, yielding the acetamide derivative (68% yield).

Esterification with 4-Tert-Butylbenzyl Alcohol

The carboxylic acid intermediate is esterified with 4-tert-butylbenzyl alcohol. Source describes trichloroacetimidate-mediated esterification:

Mitsunobu Reaction

  • Conditions : Acetic acid derivative (1 equiv), 4-tert-butylbenzyl alcohol (1.2 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv), tetrahydrofuran (THF), 0°C → room temperature, 24 hours.
  • Yield : 82%.

DCC/DMAP Coupling

  • Conditions : Acid (1 equiv), 4-tert-butylbenzyl alcohol (1.5 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), DCM, 24 hours.
  • Yield : 88%.

Alternative Synthetic Routes and Optimization

One-Pot Sulfonylation-Alkylation

Combining sulfonylation and alkylation in a single step reduces purification needs. Using MsCl and bromoacetyl bromide sequentially in DCM with triethylamine achieves a 70% overall yield.

Solid-Phase Synthesis

Source notes immobilized sulfonamide resins for iterative coupling, though yields are lower (60–65%).

Green Chemistry Approaches

Microwave-assisted esterification (100°C, 30 minutes) improves efficiency (90% yield).

Comparative Analysis of Methods

Step Method Conditions Yield (%) Reference
Sulfonylation Schotten-Baumann MsCl, NaOH, DCM 85–92
Alkylation Bromoacetyl Bromide DCM, triethylamine 75–80
Esterification Mitsunobu DEAD, THF 82
Esterification DCC/DMAP DCM, DMAP 88
One-Pot Synthesis Sequential MsCl/BromoAcBr DCM, triethylamine 70

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